Cas no 115-67-3 (Paramethadione)
Paramethadione Chemical and Physical Properties
Names and Identifiers
-
- Paramethadione
- PARAMETHADIONE (500 MG)
- 2,4-Oxazolidinedione,5-ethyl-3,5-dimethyl-
- 5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione
- PARAMETHADIONE, USP STANDARD
- 3,5-Dimethyl-5-ethyl-2,4-oxazoldion
- 5-Aethyl-3,5-dimethyl-oxazolidin-2,4-dion
- 5-ethyl-3,5-dimethyl-oxazolidine-2,4-dione
- 5-Ethyl-3,5-dimethyloxazolidine-2,4-dione
- Isoethadione
- Paradione
- Paradione (TN)
- Parametadiona
- Parametadiona [INN-Spanish]
- Parametadione
- Parametadione [DCIT]
- Paramethadion
- Paramethadionum
- Paramethadionum [INN-Latin]
- a348
- Isethadionum
- Paramethodione
- 5-ethyl-3,5-dimethyl-4-oxazolidinedione
- A 348
-
- MDL: MFCD00865309
- Inchi: 1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3
- InChI Key: VQASKUSHBVDKGU-UHFFFAOYSA-N
- SMILES: O1C(N(C)C(C1(C)CC)=O)=O
Computed Properties
- Exact Mass: 157.07400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
Experimental Properties
- Density: d425 1.1180-1.1240
- Boiling Point: 281.82°C (rough estimate)
- Refractive Index: nD25 1.449
- PSA: 46.61000
- LogP: 0.70160
Paramethadione Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Paramethadione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P191830-100mg |
Paramethadione |
115-67-3 | 100mg |
$1160.00 | 2023-05-17 | ||
| TRC | P191830-500mg |
Paramethadione |
115-67-3 | 500mg |
200.00 | 2021-07-20 | ||
| TRC | P191830-5g |
Paramethadione |
115-67-3 | 5g |
1550.00 | 2021-07-20 | ||
| TRC | P191830-10mg |
Paramethadione |
115-67-3 | 10mg |
$150.00 | 2023-05-17 | ||
| TRC | P191830-50mg |
Paramethadione |
115-67-3 | 50mg |
$597.00 | 2023-05-17 | ||
| Enamine | EN300-255078-0.05g |
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |
115-67-3 | 95% | 0.05g |
$159.0 | 2024-06-19 | |
| Enamine | EN300-255078-0.1g |
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |
115-67-3 | 95% | 0.1g |
$236.0 | 2024-06-19 | |
| Enamine | EN300-255078-0.25g |
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |
115-67-3 | 95% | 0.25g |
$337.0 | 2024-06-19 | |
| Enamine | EN300-255078-0.5g |
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |
115-67-3 | 95% | 0.5g |
$531.0 | 2024-06-19 | |
| Enamine | EN300-255078-1.0g |
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |
115-67-3 | 95% | 1.0g |
$681.0 | 2024-06-19 |
Paramethadione Related Literature
-
Rim Nasri,Ola Abdelhedi,Ines Jemil,Ikram Ben Amor,Abdelfattah Elfeki,Jalel Gargouri,Ahmed Boualga,Maha Karra-Chaabouni,Moncef Nasri RSC Adv. 2018 8 9383
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
3. Thiophen derivatives. Part XIX. The behaviour of benzo[b]selenophens under electron impact; comparison with benzo[b]thiophensN. P. Buu-Ho?,M. Mangane,M. Renson,L. Christiaens J. Chem. Soc. B 1969 971
-
Haley Redmond,Jonathan E. Thompson Phys. Chem. Chem. Phys. 2011 13 6872
-
Mohammad Bagher Teimouri,Mahdi Heydari,Kazem Mohammadi RSC Adv. 2020 10 13601
Additional information on Paramethadione
Paramethadione (CAS No. 115-67-3): A Comprehensive Overview of Its Properties and Applications
Paramethadione (CAS No. 115-67-3), also known by its chemical name 5-ethyl-3,5-dimethyloxazolidine-2,4-dione, is a compound of significant interest in pharmaceutical and chemical research. This article delves into its properties, applications, and current market trends, addressing frequently asked questions and integrating SEO-optimized keywords to enhance visibility.
The chemical structure of Paramethadione features an oxazolidine-2,4-dione core, which contributes to its unique pharmacological characteristics. Researchers often explore its mechanism of action, particularly in neurological studies, due to its historical use as an anticonvulsant agent. While newer compounds have largely replaced it in clinical settings, Paramethadione remains a subject of academic interest.
One of the most searched questions about Paramethadione is: "What are the uses of Paramethadione today?" Although its primary application as an anticonvulsant has diminished, it serves as a valuable reference compound in neuropharmacology research. Scientists study its effects on GABAergic neurotransmission, a hot topic in contemporary neuroscience.
From a chemical synthesis perspective, Paramethadione is synthesized through the condensation of ethyl methyl ketone with urea derivatives. This process highlights its structural versatility, making it a candidate for derivative development in medicinal chemistry. Recent publications have explored its potential as a scaffold for novel bioactive molecules.
The physicochemical properties of Paramethadione include a molecular weight of 157.16 g/mol and a melting point range of 45-47°C. Its solubility profile—soluble in organic solvents like ethanol but poorly soluble in water—makes it suitable for specific formulation strategies. These characteristics are frequently queried in pharmaceutical development forums.
In the context of drug discovery trends, Paramethadione exemplifies how vintage pharmaceuticals can inspire modern research. With growing interest in repurposing existing drugs, this compound has regained attention for potential off-label applications. Computational chemists often include it in molecular docking studies due to its well-defined structure-activity relationship.
Environmental and toxicological studies of Paramethadione remain limited, but current green chemistry initiatives emphasize the need for such data. Researchers investigating biodegradation pathways or ecotoxicology profiles frequently cite this knowledge gap in literature reviews.
The global market for Paramethadione primarily serves research institutions and reference standard providers. Analytical laboratories procure it for chromatographic methods development, particularly in forensic toxicology applications. Pricing trends show steady demand from academic purchasers, reflecting its niche but persistent relevance.
For those searching "Paramethadione vs modern anticonvulsants", the key distinction lies in therapeutic index and side effect profiles. While contemporary drugs offer better safety margins, Paramethadione retains value as a comparative control in preclinical studies. This comparison frequently appears in pharmacology coursework and board exam preparations.
Emerging discussions in precision medicine have sparked renewed examination of Paramethadione's metabolic pathways. Its hepatic metabolism involves cytochrome P450 enzymes—a focal point in personalized drug therapy research. Such intersections with current medical trends enhance its relevance beyond historical contexts.
In analytical chemistry, Paramethadione detection methods using HPLC-MS or GC-MS are well-documented. These protocols are commonly searched by forensic chemists and regulatory agencies conducting drug surveillance programs. The compound's characteristic fragmentation patterns make it identifiable in complex matrices.
Looking ahead, Paramethadione research may benefit from AI-driven drug discovery platforms. Machine learning models analyzing structure-efficacy correlations could uncover novel applications for this classic compound. Such prospects align with high-traffic search terms in computational chemistry communities.
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